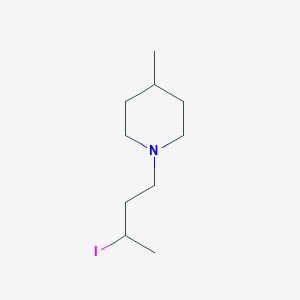
1-(3-Iodobutyl)-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodobutyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of an iodine atom in the butyl side chain makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodobutyl)-4-methylpiperidine can be achieved through several methods. One common approach involves the alkylation of 4-methylpiperidine with 3-iodobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Iodobutyl)-4-methylpiperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the butyl side chain can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include 1-(3-hydroxybutyl)-4-methylpiperidine, 1-(3-cyanobutyl)-4-methylpiperidine, and various amine derivatives.
Oxidation Reactions: Oxidized derivatives such as ketones or carboxylic acids.
Reduction Reactions: Deiodinated products or other reduced derivatives.
Aplicaciones Científicas De Investigación
1-(3-Iodobutyl)-4-methylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-Iodobutyl)-4-methylpiperidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorobutyl)-4-methylpiperidine: Similar structure but with a chlorine atom instead of iodine.
1-(3-Bromobutyl)-4-methylpiperidine: Similar structure but with a bromine atom instead of iodine.
1-(3-Fluorobutyl)-4-methylpiperidine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-(3-Iodobutyl)-4-methylpiperidine is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential for radio-labeling in biological studies. The iodine atom also influences the compound’s electronic properties, making it a valuable intermediate in various synthetic applications.
Propiedades
Número CAS |
828267-00-1 |
|---|---|
Fórmula molecular |
C10H20IN |
Peso molecular |
281.18 g/mol |
Nombre IUPAC |
1-(3-iodobutyl)-4-methylpiperidine |
InChI |
InChI=1S/C10H20IN/c1-9-3-6-12(7-4-9)8-5-10(2)11/h9-10H,3-8H2,1-2H3 |
Clave InChI |
HGCFOEXNAVCPGI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CCC(C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
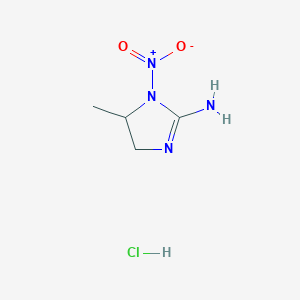
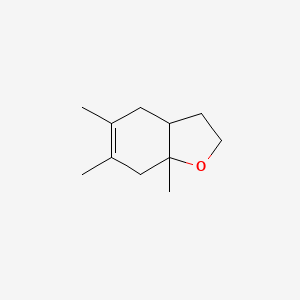
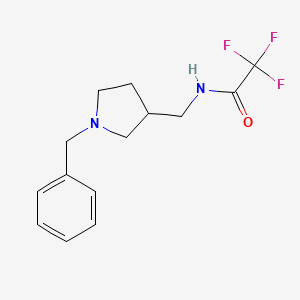
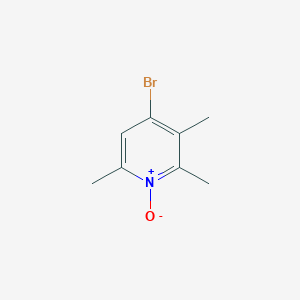
![4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol](/img/structure/B14201004.png)
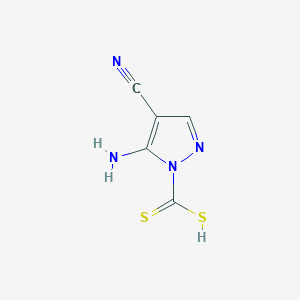

![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)

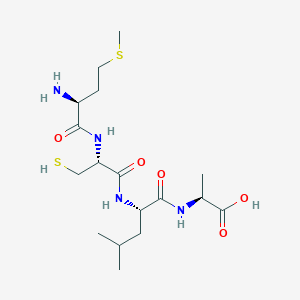


![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
